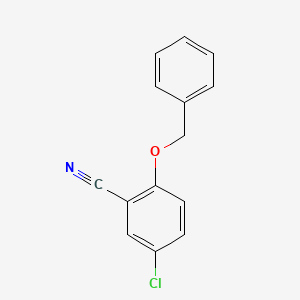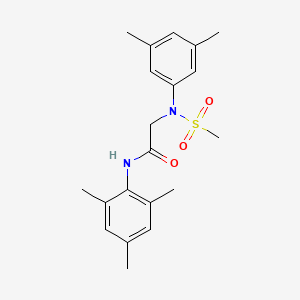![molecular formula C23H21Cl2FN4O3S B3631295 7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID](/img/structure/B3631295.png)
7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
Overview
Description
7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID: is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections. This compound is structurally related to other well-known fluoroquinolones like norfloxacin and ciprofloxacin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multiple steps:
Formation of the quinoline core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluoro group: Fluorination is carried out using reagents like hydrogen fluoride or other fluorinating agents.
Attachment of the piperazine ring: This step involves the reaction of the quinoline derivative with piperazine under specific conditions.
Incorporation of the 3,5-dichloroanilino group: This is done through a coupling reaction with 3,5-dichloroaniline.
Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the quinoline core, affecting the oxo group.
Substitution: The compound can participate in substitution reactions, especially at the anilino and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other fluoroquinolone derivatives.
- Studied for its unique chemical properties and reactivity .
Biology:
- Investigated for its antibacterial activity against various bacterial strains.
- Studied for its potential use in combating antibiotic-resistant bacteria .
Medicine:
- Potential therapeutic agent for treating bacterial infections.
- Explored for its efficacy in treating infections caused by multi-drug resistant bacteria .
Industry:
- Used in the development of new antibacterial agents.
- Employed in research for developing advanced drug delivery systems .
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets are the DNA gyrase and topoisomerase IV enzymes, and the pathways involved include the inhibition of DNA supercoiling and replication .
Comparison with Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Ofloxacin
- Levofloxacin
Comparison:
- Norfloxacin: Similar structure but lacks the 3,5-dichloroanilino group.
- Ciprofloxacin: Has a cyclopropyl group instead of the ethyl group.
- Ofloxacin: Contains a methyl group at the 3-position.
- Levofloxacin: The levo-isomer of ofloxacin, with higher potency .
Uniqueness: The presence of the 3,5-dichloroanilino group and the specific piperazine substitution make 7-{4-[(3,5-DICHLOROANILINO)CARBOTHIOYL]PIPERAZINO}-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID unique among fluoroquinolones, potentially offering distinct antibacterial properties and efficacy .
Properties
IUPAC Name |
7-[4-[(3,5-dichlorophenyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2FN4O3S/c1-2-28-12-17(22(32)33)21(31)16-10-18(26)20(11-19(16)28)29-3-5-30(6-4-29)23(34)27-15-8-13(24)7-14(25)9-15/h7-12H,2-6H2,1H3,(H,27,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLMLALBADHTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC(=CC(=C4)Cl)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide](/img/structure/B3631217.png)
![2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B3631218.png)
![6-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B3631227.png)

![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3631241.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-mesitylglycinamide](/img/structure/B3631242.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B3631245.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B3631249.png)
![2,3-dichloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3631264.png)
![{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B3631273.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3631281.png)
![Ethyl 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3631285.png)

![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3631292.png)
